

2-Nitrophenyl Butyrate: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Nitrophenyl butyrate*

Cat. No.: *B1199213*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl butyrate (2-NPB) and its isomer, 4-nitrophenyl butyrate (4-NPB), are chromogenic substrates extensively utilized in laboratory settings for the detection and quantification of lipolytic and esterolytic enzyme activity.^{[1][2]} The primary application of these substrates lies in spectrophotometric assays that measure the activity of enzymes such as lipases and esterases.^{[1][3]} This guide provides a comprehensive overview of the use of **2-nitrophenyl butyrate** and its related compounds in enzymatic assays, including detailed experimental protocols, quantitative data, and workflow visualizations. While **2-nitrophenyl butyrate** is specified, it is important to note that 4-nitrophenyl butyrate is more commonly cited in the literature; the principles and applications described herein are largely applicable to both isomers.

Principle of Action

The utility of **2-nitrophenyl butyrate** as an enzyme substrate stems from its chemical structure, which incorporates a butyrate group ester-linked to a nitrophenol molecule. In the presence of a hydrolytic enzyme like a lipase or an esterase, the ester bond is cleaved. This enzymatic hydrolysis releases butyric acid and 2-nitrophenol (or 4-nitrophenol in the case of 4-NPB).^{[3][4][5]} The released nitrophenol, particularly in its phenolate form under neutral to alkaline pH conditions, is a yellow-colored compound that strongly absorbs light in the visible spectrum.^{[1][3][4]} The intensity of the yellow color is directly proportional to the amount of

nitrophenol produced, which in turn corresponds to the enzymatic activity. The increase in absorbance is typically monitored over time using a spectrophotometer at a wavelength of approximately 405-420 nm.[1][6][7]

Core Applications in Research and Development

The high sensitivity and specificity of nitrophenyl butyrate substrates make them invaluable tools in various research and drug development contexts:

- Enzyme Kinetics Studies: These substrates are instrumental in determining key kinetic parameters of lipases and esterases, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_{max}).[7]
- Inhibitor Screening: In drug development, 2-NPB and 4-NPB assays are employed to screen for and characterize potential inhibitors of lipolytic and esterolytic enzymes.
- Activity Determination in Biological Samples: Researchers utilize these substrates to measure esterase and lipase activity in a variety of biological matrices, including serum, plasma, and cell lysates.[1]
- Biocatalyst Characterization: In the field of biotechnology, these assays are fundamental for characterizing the activity of novel lipases and esterases from various sources, which have applications in industries ranging from pharmaceuticals to biofuels.[5][8]

Quantitative Data

The following tables summarize key quantitative data for assays utilizing nitrophenyl butyrate substrates.

Table 1: Enzyme Kinetic Parameters

Enzyme	Substrate	K_m (M)	V_max (μ mol/min/mg)	Source
Sub1 (a suberinase from Streptomyces scabies)	p-Nitrophenyl butyrate	5.7×10^{-4}	2.36	[7]
Cutinase from Fusarium solani pisi	p-Nitrophenyl butyrate	3.5×10^{-4}	Not Reported	[7]
Cutinase from Fusarium solani pisi	p-Nitrophenyl butyrate	7.5×10^{-4}	Not Reported	[7]

Table 2: Molar Extinction Coefficients of Nitrophenol

Compound	pH	Wavelength (nm)	Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	Source
o-Nitrophenol	7.5	420	5,000	[9]
p-Nitrophenol	7.5	420	12,000	[7]
p-Nitrophenol	Not Specified	400	14,800	[10]
p-Nitrophenol	Not Specified	Not Specified	17,000	[11]

Table 3: Optimal Reaction Conditions

Enzyme	Substrate	Optimal pH	Optimal Temperature (°C)	Source
Epxu1	p-Nitrophenyl butyrate	9-10	15	[11]
Epxu2	p-Nitrophenyl butyrate	9-10	15-20	[11]

Experimental Protocols

Below are detailed methodologies for performing lipase and esterase activity assays using nitrophenyl butyrate substrates.

Protocol 1: Esterase Activity Assay

This protocol is adapted from a standard procedure for measuring esterase activity.[\[9\]](#)

Reagents:

- Buffer (Reagent A): 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C.
- Substrate Stock Solution (Reagent B): 100 mM o-Nitrophenyl Butyrate (ONPB) in dimethyl sulfoxide (DMSO).
- Enzyme Solution (Reagent C): A solution containing 0.5 - 1.0 unit/ml of esterase in cold Reagent A, prepared immediately before use.

Procedure:

- Pipette the following into suitable cuvettes:
 - Test Cuvette: 2.87 ml of Reagent A and 0.03 ml of Reagent B.
 - Blank Cuvette: 2.87 ml of Reagent A and 0.03 ml of Reagent B.

- Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 420 nm until constant using a thermostatted spectrophotometer.
- To the Test Cuvette, add 0.10 ml of Reagent C.
- To the Blank Cuvette, add 0.10 ml of Reagent A.
- Immediately mix by inversion and record the increase in absorbance at 420 nm for approximately 5 minutes.
- Calculate the rate of change in absorbance per minute ($\Delta A_{420\text{nm}}/\text{minute}$) from the maximum linear rate for both the Test and Blank.

Calculation of Enzyme Activity:

One unit of esterase will hydrolyze 1.0 μmole of o-nitrophenyl butyrate to o-nitrophenol and butyric acid per minute at pH 7.5 at 25°C.[9]

Units/ml enzyme = $((\Delta A_{420\text{nm}}/\text{min Test} - \Delta A_{420\text{nm}}/\text{min Blank}) * 3 * df) / (5.0 * 0.1)$

Where:

- 3 = Total volume of the assay (in ml)
- df = Dilution factor of the enzyme solution
- 5.0 = Millimolar extinction coefficient of o-Nitrophenol at 420 nm at pH 7.5[9]
- 0.1 = Volume of the enzyme solution used (in ml)

Protocol 2: Lipase Activity Assay

This protocol is a generalized method based on common practices for measuring lipase activity.[10][12]

Reagents:

- Buffer: 100 mM Sodium Phosphate Buffer with 150 mM Sodium Chloride and 0.5% (v/v) Triton X-100, pH 7.2 at 37°C.[10]

- Substrate Stock Solution: 50 mM p-Nitrophenyl Butyrate (pNPB) in acetonitrile.[10]
- Enzyme Solution: A solution of lipoprotein lipase in cold buffer, prepared immediately before use.[10]

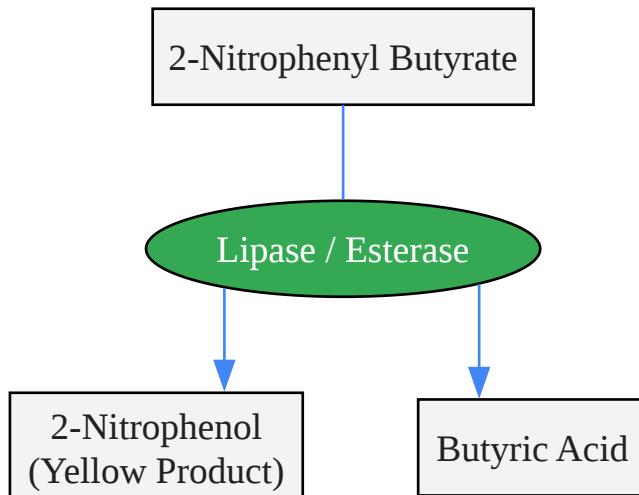
Procedure:

- Pipette the following into suitable cuvettes:
 - Test Cuvette: 0.90 ml of Buffer and 0.10 ml of Enzyme Solution.
 - Blank Cuvette: 0.90 ml of Buffer and 0.10 ml of Enzyme Solution.
- Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 400 nm until constant.
- To the Test Cuvette, add 0.010 ml of the Substrate Stock Solution.
- To the Blank Cuvette, add 0.010 ml of deionized water.
- Immediately mix by inversion and record the increase in absorbance at 400 nm for approximately 5 minutes.
- Determine the rate of change in absorbance per minute ($\Delta A_{400\text{nm}}/\text{minute}$) from the maximum linear portion of the curve for both the Test and Blank.

Calculation of Enzyme Activity:

One unit of lipase will release 1.0 nanomole of p-nitrophenol per minute at pH 7.2 at 37°C.[10]

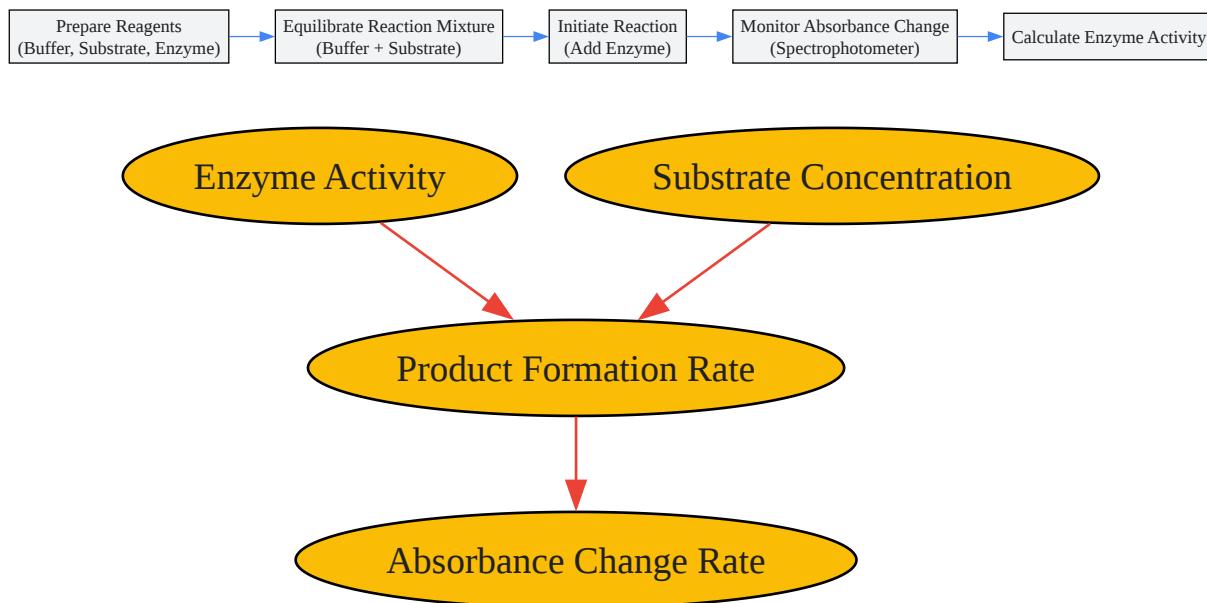
$$\text{Units/ml enzyme} = ((\Delta A_{400\text{nm}}/\text{min Test} - \Delta A_{400\text{nm}}/\text{min Blank}) * 1.01 * df) / (0.0148 * 0.1)$$


Where:

- 1.01 = Total volume of the assay (in ml)
- df = Dilution factor of the enzyme solution
- 0.0148 = Micromolar extinction coefficient of p-Nitrophenol at 400 nm[10]

- 0.1 = Volume of the enzyme solution used (in ml)

Visualizations


Enzymatic Hydrolysis of 2-Nitrophenyl Butyrate

[Click to download full resolution via product page](#)

Caption: Enzymatic cleavage of **2-Nitrophenyl Butyrate**.

General Experimental Workflow for Enzyme Activity Assay

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrophenyl butyrate | 2487-26-5 | EN15598 | Biosynth [biosynth.com]
- 2. CAS 2635-84-9: p-Nitrophenyl butyrate | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. 2.5. Esterase Activity Assay [bio-protocol.org]
- 7. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen *Streptomyces scabies* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. journals.plos.org [journals.plos.org]
- 12. Optimization of a colorimetric assay for yeast lipase activity in complex systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [2-Nitrophenyl Butyrate: A Technical Guide for Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199213#what-is-2-nitrophenyl-butyrate-used-for-in-labs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com